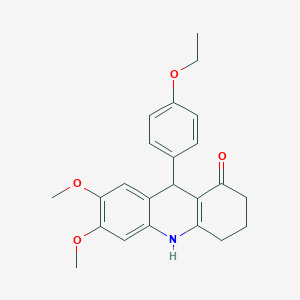![molecular formula C17H15N3O2 B15153677 ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the Diazenyl Intermediate: The synthesis begins with the formation of the diazenyl intermediate. This is achieved by reacting an indole derivative with a diazonium salt under acidic conditions. The diazonium salt is usually prepared by treating an aromatic amine with nitrous acid.
Coupling Reaction: The diazenyl intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms the desired ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the indole moiety, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the diazenyl bridge to form the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzoate ester. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole or benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with multiple biological targets.
Medicine: Explored for its potential therapeutic applications. Indole derivatives have been studied for their anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. The unique structure of this compound makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The diazenyl bridge can undergo reduction to form reactive intermediates that further interact with biological molecules. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate, it does not contain a diazenyl bridge.
Tryptamine: A naturally occurring monoamine alkaloid. It lacks the benzoate ester and diazenyl bridge present in ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Serotonin: A neurotransmitter derived from tryptophan. It has a simpler structure without the diazenyl bridge and benzoate ester.
The uniqueness of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate lies in its combination of the indole moiety, diazenyl bridge, and benzoate ester, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
ethyl 4-(1H-indol-3-yldiazenyl)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
Clave InChI |
DOJQGFNTKDCDON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15153601.png)

![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B15153632.png)
![4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B15153636.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15153643.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153645.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B15153653.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-chlorobenzyl)methanamine](/img/structure/B15153671.png)
![N-[4-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B15153682.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B15153687.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B15153689.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)
